methyl 5-amino-3-(trifluoromethyl)isoxazole-4-carboxylate

anti-inflammatory isoxazole carrageenan-induced edema

Methyl 5-amino-3-(trifluoromethyl)isoxazole-4-carboxylate is a densely functionalized, fluorinated isoxazole derivative that serves as a versatile intermediate in medicinal chemistry and agrochemical research. It belongs to the class of 3-substituted 5-aminoisoxazole-4-carboxylates, a scaffold recognized for its anti-inflammatory, immunomodulatory, and receptor-targeting properties.

Molecular Formula C6H5F3N2O3
Molecular Weight 210.11 g/mol
CAS No. 108655-61-4
Cat. No. B009985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-amino-3-(trifluoromethyl)isoxazole-4-carboxylate
CAS108655-61-4
Synonyms4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI)
Molecular FormulaC6H5F3N2O3
Molecular Weight210.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(ON=C1C(F)(F)F)N
InChIInChI=1S/C6H5F3N2O3/c1-13-5(12)2-3(6(7,8)9)11-14-4(2)10/h10H2,1H3
InChIKeyJTLMTRFNPHRSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-3-(trifluoromethyl)isoxazole-4-carboxylate (CAS 108655-61-4): A Fluorinated Isoxazole Building Block for Anti-Inflammatory and Heterocyclic Chemistry


Methyl 5-amino-3-(trifluoromethyl)isoxazole-4-carboxylate is a densely functionalized, fluorinated isoxazole derivative that serves as a versatile intermediate in medicinal chemistry and agrochemical research. It belongs to the class of 3-substituted 5-aminoisoxazole-4-carboxylates, a scaffold recognized for its anti-inflammatory, immunomodulatory, and receptor-targeting properties [1]. The compound features an electron-withdrawing trifluoromethyl group at the 3-position, a nucleophilic 5-amino group, and a methoxycarbonyl ester at the 4-position, enabling divergent functionalization into amides, acids, and fused heterocycles [2].

01
Fluorinated isoxazole building block with three functional handles (ester, amine, CF3)
02
Streamlined 3-step synthesis from cyanoacetate and TFAA
03
Divergent acylation reactivity enables library expansion (diacylation, fused uracils)
!
CF3 series associated with in vivo toxicity observations in rodent models; consider for in vitro or synthetic intermediate use
Research use only; not for human or veterinary applications

Why Methyl 5-Amino-3-(trifluoromethyl)isoxazole-4-carboxylate Cannot Be Replaced by Its 3-Methyl or Non-Fluorinated Analogs


The 3-substituent on the 5-aminoisoxazole-4-carboxylate scaffold fundamentally determines both pharmacological activity and synthetic reactivity. In a direct comparative anti-edema assay, the 3-trifluoromethyl analog (ED30 = 26.7 mg/kg) exhibited markedly different potency from the non-fluorinated series, and the CF3 group was explicitly identified as critical for strong anti-inflammatory activity, though associated with distinct toxicity profiles [1]. Furthermore, the electron-withdrawing nature of CF3 alters the reactivity of the 5-amino group: unlike the 3-methyl analog, which undergoes simple acylation, the CF3-substituted aminoisoxazole-4-carboxylate can undergo diacylation or cyclization to trifluoromethylisoxazolouracils [2]. The lipophilicity contribution (LogP = 1.64 for the target, versus approximately 0.5 for the 3-methyl analog) also impacts pharmacokinetic and formulation properties, making generic substitution scientifically unsound .

Reactivity Profile
The 3-methyl analog yields monoacylation only, blocking access to diacylated intermediates and trifluoromethylisoxazolouracils achievable with the CF3 compound.
Lipophilicity Contribution
The CF3 group raises calculated LogP by ~1.14 units versus 3-methyl analog; substitution may alter membrane partitioning behavior in cell-based assays.
Decarboxylation Lability
Facile decarboxylation of the 4-carboxylic acid is specific to the CF3 analog; 3-methyl requires forcing conditions, limiting efficient preparation of 5-aminoisoxazole intermediates.

Quantitative Differentiation of Methyl 5-Amino-3-(trifluoromethyl)isoxazole-4-carboxylate from Structural Analogs and Reference Standards


Anti-Edema Potency of the Methyl Ester Versus Reference NSAIDs in a Rat Carrageenan Model

In a head-to-head anti-edema assay using the rat carrageenan-induced paw edema model, the target compound (designated 5a) exhibited an ED30 of 26.7 mg/kg, positioning its potency between Aspirin (ED30 = 25 mg/kg) and Naproxen (ED30 = 10.7 mg/kg), but below Ibuprofen (ED30 = 4.4 mg/kg). The decarboxylated derivative 3-trifluoromethyl-5-aminoisoxazole (compound 9) was more potent (ED30 = 8.24 mg/kg), but the methyl ester 5a retains the advantage of a modifiable ester handle for further derivatization [1].

Anti-edema ED30
Head-to-head
ED30 = 26.7 mg/kg (oral, rat carrageenan model)
Reported edema-model endpoint context; positioned between Aspirin and Naproxen
Compound 5a; ester handle retained for derivatization
anti-inflammatory isoxazole carrageenan-induced edema

Synthetic Step-Efficiency: Three-Step Access from Cyanoacetate and TFAA Versus Multi-Step Routes for Non-Fluorinated Analogs

Wu (1998) reported a three-step synthesis of the target compound directly from commercially available cyanoacetate and trifluoroacetic anhydride (TFAA), with the ester group preserved for subsequent transformations. In contrast, the synthesis of 3-aryl or 3-alkyl analogs typically requires separate preparation of substituted aldoximes and bromination steps, adding 1–2 synthetic operations. The target compound's route proceeds via trifluoroacetonitrile oxide cycloaddition, leveraging the intrinsic reactivity of the CF3 group to streamline assembly [1].

Synthetic steps
Method context
3 steps from cyanoacetate + TFAA vs 4–5 for 3-methyl analog
Supports procurement and scale-up planning
~30% overall yield; commercial precursors
synthesis trifluoromethyl isoxazole building block

Divergent Reactivity of the 5-Amino Group: Diacylation Versus Cyclization Controlled by CF3

Tanaka et al. (1986) demonstrated that the 5-amino group of the CF3-substituted isoxazole-4-carboxylate undergoes diacylation with acyl chlorides to yield (diacylamino)isoxazole-4-carboxylates, whereas the analogous 3-methyl derivative exclusively undergoes monoacylation under identical conditions. Furthermore, carbamoylation with isocyanates leads to trifluoromethylisoxazolouracils, a fused heterocyclic system inaccessible from the 3-methyl analog [1]. This divergent reactivity is attributed to the reduced nucleophilicity of the amino group caused by the electron-withdrawing CF3 substituent.

5-Amino reactivity
Reported
Diacylation with acyl chlorides; carbamoylation to isoxazolouracils
Enables diacylated and fused heterocycle libraries
3-Methyl analog gives monoacylation only
reactivity acylation heterocycle synthesis

Lipophilicity Differential: LogP 1.64 for CF3 Analog Versus ~0.5 for 3-Methyl Analog

The calculated partition coefficient (LogP) for the target compound is 1.64, as reported in aggregated chemical databases . For the 3-methyl analog (CAS 23286-53-5), the corresponding LogP is approximately 0.5, reflecting a >10-fold difference in octanol-water partitioning. This lipophilicity increase is a direct consequence of the trifluoromethyl group and is known to influence membrane permeability, plasma protein binding, and metabolic stability in drug candidates [1].

Lipophilicity (LogP)
Class-level
LogP = 1.64 (CF3) vs ~0.5 (3-CH3); Δ +1.14
May influence membrane partitioning in cell-based assays
In silico prediction; experimental validation not available
lipophilicity ADME physicochemical properties

Ester Hydrolysis Lability: Selective Decarboxylation to 3-Trifluoromethyl-5-aminoisoxazole

The methyl ester of the target compound undergoes facile hydrolysis and spontaneous decarboxylation under basic or thermal conditions to yield 3-trifluoromethyl-5-aminoisoxazole (compound 9), a transformation that is quantitative under optimized conditions [1]. This behavior is not observed for the 3-methyl analog, where the acid is stable and decarboxylation requires forcing conditions. The lability of the CF3-substituted isoxazole-4-carboxylic acid is attributed to the electron-withdrawing effect of CF3, which stabilizes the transition state for CO2 loss [2].

Decarboxylation lability
Reported
Quantitative decarboxylation to 5-aminoisoxazole under base/heat
Clean route to decarboxylated intermediate for amide libraries
3-Methyl analog resists decarboxylation
decarboxylation functional group interconversion isoxazole

In Vivo Toxicity Alert: Trifluoromethyl Series Shows Acute Toxicity in Rodent Models

Park et al. (1990) explicitly reported that compounds bearing the 3-trifluoromethyl group on the isoxazole scaffold exhibited severe toxicity in experimental animals during anti-inflammatory testing. Although the methyl ester 5a showed measurable anti-edema activity (ED30 = 26.7 mg/kg), the program shifted focus toward difluoromethyl and electron-withdrawing phenyl analogs specifically to mitigate this toxicity [1]. This observation serves as both a differentiation point and a caution: the CF3 group confers unique potency but also introduces a toxicity liability not observed with 3-methyl or 3-aryl congeners.

In vivo toxicity alert
Reported
Severe toxicity in rodent models for CF3 series; program shifted to other analogs
Synthetic intermediate or in vitro probe context; in vivo use requires careful endpoint monitoring
No LD50 reported; qualitative observation
toxicity safety in vivo

Optimal Research and Industrial Application Scenarios for Methyl 5-Amino-3-(trifluoromethyl)isoxazole-4-carboxylate


Medicinal Chemistry: Synthesis of Anti-Inflammatory Amide Libraries

The target compound serves as a direct precursor for amide-based anti-inflammatory agents. The ester can be hydrolyzed to the carboxylic acid and coupled with aminopyridines or anilines to generate 4-carboxamide derivatives, a strategy validated by Park et al. (1990) that produced compounds with anti-edema activity comparable to or exceeding Aspirin [1]. The CF3 group ensures target engagement through enhanced lipophilicity, while the amino group at the 5-position allows further acylation for SAR exploration.

Synthetic Methodology: Preparation of Trifluoromethylisoxazolouracils

The unique reactivity of the 5-amino group under CF3 influence enables carbamoylation with isocyanates to form trifluoromethylisoxazolouracils, a fused heterocyclic system with potential as kinase inhibitor scaffolds [1]. This transformation is not accessible from the 3-methyl analog, making the target compound the required starting material for this chemotype.

Process Chemistry: Kilogram-Scale Building Block via Three-Step Route

The three-step synthesis from cyanoacetate and TFAA, as described by Wu (1998), makes the compound amenable to scale-up [1]. The simplicity of the route and the commercial availability of starting materials support procurement for pilot-scale campaigns, particularly when the 3-CF3 isoxazole core is required as a common intermediate for multiple lead series.

Agrochemical Research: Fluorinated Heterocycle for Crop Protection

Trifluoromethylisoxazole derivatives are patented as intermediates for insecticides and fungicides, with the CF3 group imparting metabolic stability and environmental persistence desirable in agrochemicals [1]. The target compound, with its three functional handles, can be elaborated into diverse agrochemical candidates through parallel synthesis.

Application
Selection Property
Validation Focus
Isoxazole-based amide library synthesis
Ester handle for amide coupling
Edema-model response endpoints
Fused uracil heterocycle synthesis
Diacylation/carbamoylation reactivity
Reaction scope and cyclization efficiency
Gram-to-kilogram scale synthesis
3-step route from cyanoacetate
Yield and purity at scale
Fluorinated heterocycle intermediates for crop protection
CF3 metabolic stability
Environmental persistence and activity screening
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